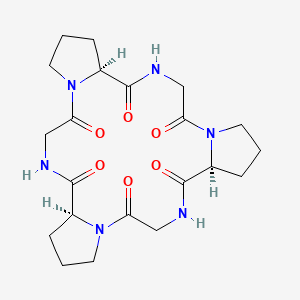
Cyclo(-Pro-Gly)3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Cyclo(-Pro-Gly)3 can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the first amino acid, proline, to the resin. Subsequent amino acids, glycine and proline, are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the linear peptide chain, cyclization is achieved by removing the peptide from the resin and inducing cyclization through the formation of an amide bond between the terminal amino and carboxyl groups.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product to ensure high purity and yield.
化学反应分析
Types of Reactions
Cyclo(-Pro-Gly)3 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in reduced forms of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles or electrophiles under mild to moderate conditions, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce reduced forms of the peptide with altered functional groups.
科学研究应用
Cyclo(-Pro-Gly)3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide cyclization and conformational analysis.
Biology: Investigated for its potential role in modulating protein-protein interactions and as a scaffold for designing bioactive peptides.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a template for developing peptide-based drugs.
Industry: Utilized in the development of novel materials and as a building block for creating functionalized peptides with specific properties.
作用机制
The mechanism of action of cyclo(-Pro-Gly)3 involves its ability to adopt specific conformations that can interact with molecular targets. The cyclic structure provides rigidity and stability, allowing it to bind to proteins or other biomolecules with high affinity. The proline residues introduce kinks in the peptide backbone, which can influence its binding properties and interactions with target molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the peptide is used.
相似化合物的比较
Similar Compounds
Cyclo(-Pro-Gly)2: A smaller cyclic peptide with two repeating units of proline and glycine.
Cyclo(-Pro-Gly)4: A larger cyclic peptide with four repeating units of proline and glycine.
Cyclo(-Pro-Ala)3: A cyclic peptide with alanine replacing glycine in the sequence.
Uniqueness
Cyclo(-Pro-Gly)3 is unique due to its specific sequence and cyclic structure, which confer distinct conformational and binding properties. Compared to other cyclic peptides, it offers a balance between size and stability, making it suitable for various applications. Its ability to modulate protein-protein interactions and serve as a scaffold for designing bioactive peptides sets it apart from other similar compounds.
属性
分子式 |
C21H30N6O6 |
|---|---|
分子量 |
462.5 g/mol |
IUPAC 名称 |
(6S,15S,24S)-1,4,10,13,19,22-hexazatetracyclo[22.3.0.06,10.015,19]heptacosane-2,5,11,14,20,23-hexone |
InChI |
InChI=1S/C21H30N6O6/c28-16-10-23-20(32)14-5-2-9-27(14)18(30)12-24-21(33)15-6-3-8-26(15)17(29)11-22-19(31)13-4-1-7-25(13)16/h13-15H,1-12H2,(H,22,31)(H,23,32)(H,24,33)/t13-,14-,15-/m0/s1 |
InChI 键 |
WAOABPNIJIPSKM-KKUMJFAQSA-N |
手性 SMILES |
C1C[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)NCC(=O)N2C1 |
规范 SMILES |
C1CC2C(=O)NCC(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)NCC(=O)N2C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



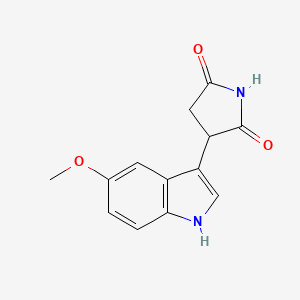

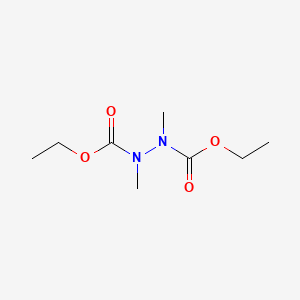
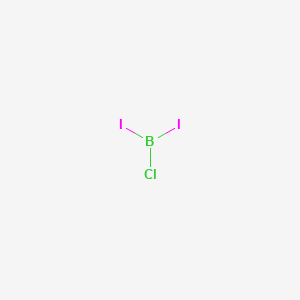
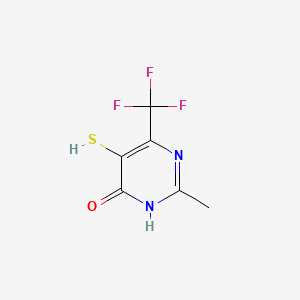
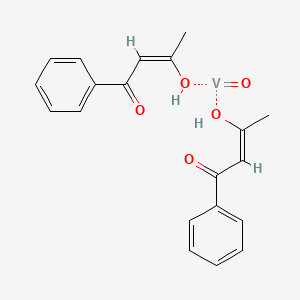
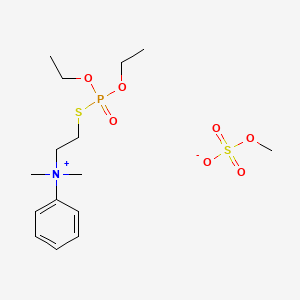

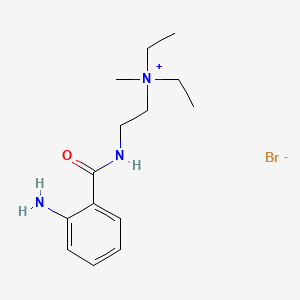
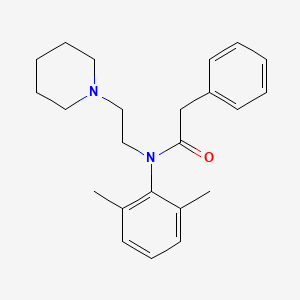
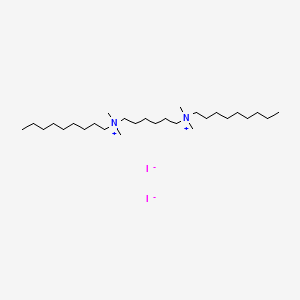
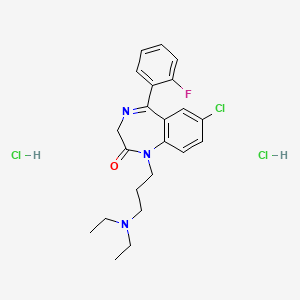
![2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol](/img/structure/B13737114.png)
